molecular formula C16H16N2S B2679590 N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine CAS No. 743452-37-1

N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine

Cat. No.: B2679590
CAS No.: 743452-37-1
M. Wt: 268.38
InChI Key: YINHAMNLGKIBTO-UHFFFAOYSA-N
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Description

N-Benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine is a benzothiazole derivative characterized by a benzyl group at the N-position and methyl substituents at the 4- and 5-positions of the benzothiazole core. This compound is commercially available (Catalog No. sc-355543) and used in research contexts, though its specific biological activities remain less documented compared to analogs .

Properties

IUPAC Name

N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2S/c1-11-8-9-14-15(12(11)2)18-16(19-14)17-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YINHAMNLGKIBTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)NCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Scientific Research Applications

Antimicrobial Activity

Benzothiazole derivatives, including N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine, have been investigated for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against various bacterial strains. For instance:

  • Synthesis and Evaluation : A study synthesized a series of benzothiazole derivatives and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives showed promising inhibitory effects comparable to standard antibiotics .
  • Mechanism of Action : The mechanism behind the antimicrobial activity often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways essential for bacterial survival .

Anticancer Properties

Research has also highlighted the anticancer potential of benzothiazole derivatives. The compound this compound has been explored for its cytotoxic effects on various cancer cell lines:

  • Cytotoxic Studies : In vitro studies demonstrated that certain benzothiazole derivatives induce apoptosis in cancer cells through mechanisms such as DNA damage and cell cycle arrest .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of these compounds have shown that modifications in the benzothiazole structure can enhance their anticancer efficacy. For example, the introduction of specific substituents on the benzene ring has been correlated with increased cytotoxicity against particular cancer types .

Anti-Tubercular Activity

The search for new anti-tubercular agents has led to the exploration of benzothiazole derivatives:

  • Inhibition Studies : Recent studies have reported that this compound exhibits significant inhibitory activity against Mycobacterium tuberculosis. The compound's binding affinity to target proteins involved in bacterial metabolism suggests its potential as a lead compound for developing new anti-tubercular drugs .
  • Combination Therapies : There is ongoing research into using benzothiazole derivatives in combination with existing anti-tubercular medications to enhance therapeutic efficacy and combat drug resistance .

Case Study: Antimicrobial Efficacy

In a recent study published by Shaikh et al., a series of benzothiazole derivatives were synthesized and screened for antimicrobial activity against several pathogenic strains. The results indicated that specific compounds exhibited Minimum Inhibitory Concentration (MIC) values lower than those of standard antibiotics like ampicillin and fluconazole, demonstrating their potential as effective antimicrobial agents .

Case Study: Anticancer Activity

A study conducted by Olsen et al. focused on the cytotoxic effects of various benzothiazole derivatives on human cancer cell lines. The results showed that certain derivatives induced apoptosis at concentrations significantly lower than those required for conventional chemotherapeutics, suggesting a favorable therapeutic index .

Case Study: Anti-Tubercular Activity

Research by various groups has synthesized new benzothiazole derivatives aimed at targeting drug-resistant strains of Mycobacterium tuberculosis. One notable compound demonstrated an IC50 value significantly lower than current first-line treatments, highlighting its potential as a candidate for further development in combating tuberculosis .

Comparison with Similar Compounds

Substituent Effects on Benzothiazol-2-amine Derivatives

The structural modifications in benzothiazol-2-amine derivatives significantly alter their physicochemical and biological properties:

Compound Substituents Key Properties Reference
N-Benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine N-Benzyl, 4,5-dimethyl Enhanced lipophilicity; potential steric hindrance due to dimethyl groups
6-Methyl-1,3-benzothiazol-2-amine 6-Methyl Simpler structure; evaluated for antimicrobial activity via Broth Dilution
6-Chloro-1,3-benzothiazol-2-amine 6-Chloro Higher electronegativity; studied for acoustical parameters in aqueous dioxane

Key Findings :

  • Steric Effects: The 4,5-dimethyl groups in the target compound may reduce reactivity in substitution reactions compared to monosubstituted analogs like 6-methyl-1,3-benzothiazol-2-amine .

Key Findings :

  • The triazole moiety in 4-(benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine introduces hydrogen-bonding capability, enhancing interactions with biological targets compared to the target compound’s benzyl group .
  • Thiadiazole derivatives exhibit diverse bioactivity due to sulfur’s electron-withdrawing effects, which are absent in the benzothiazole core of the target compound .

Electronic and Steric Modifications in N-Substituted Analogs

N-substituents and aromatic ring modifications influence electronic properties:

Compound Substituents Electronic Effects Reference
N-Benzyl-4,6-difluoro-1,3-benzothiazol-2-amine 4,6-Difluoro, N-Benzyl Electron-withdrawing fluoro groups increase polarity
N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine Pyrimidinyl, Benzimidazole Planar pyrimidinyl group enhances π-π stacking

Key Findings :

Key Findings :

  • The target compound’s synthesis is less documented, but its commercial availability implies standardized protocols .
  • Triazole and azo-containing analogs require specialized conditions (e.g., diazotization), reflecting higher synthetic complexity compared to the target compound .

Biological Activity

N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and anti-inflammatory properties. We will also explore its mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the benzothiazole family, which is known for a variety of biological activities. The structure includes a benzothiazole ring substituted with a benzyl group and two methyl groups at positions 4 and 5. This configuration is crucial for its biological activity.

1. Antibacterial Activity

Research indicates that compounds related to this compound exhibit significant antibacterial properties. A study highlighted the effectiveness of related benzothiazole derivatives against Staphylococcus aureus, including methicillin-resistant strains (MRSA) . The minimum inhibitory concentration (MIC) values for these compounds were reported to be as low as 25 μM, demonstrating their potential as antibacterial agents.

CompoundTarget BacteriaMIC (μM)Mechanism of Action
Compound 1Staphylococcus aureus≤ 25Inhibition of bacterial protein synthesis
Compound 2E. coli> 100Substrate for efflux pumps

2. Anticancer Activity

This compound has shown promise in anticancer research. Studies have demonstrated that benzothiazole derivatives can inhibit the proliferation of various cancer cell lines such as A431 (skin cancer), A549 (lung cancer), and H1299 (non-small cell lung cancer). For instance, one derivative exhibited significant inhibition of cell growth at concentrations ranging from 1 to 4 μM .

Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis and cell cycle arrest in cancer cells. Western blot analyses revealed that these compounds can modulate key apoptotic pathways, leading to increased cell death in tumor cells .

3. Anti-inflammatory Activity

Benzothiazole derivatives have also been investigated for their anti-inflammatory properties. They have been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro. This suggests that this compound may have potential therapeutic applications in inflammatory diseases .

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications on the benzothiazole scaffold significantly affect biological activity. For example:

  • Substitution Patterns : The presence of electron-donating groups on the aromatic ring enhances antibacterial activity.
  • Chain Length : Longer alkyl chains tend to improve anticancer activity but may reduce solubility.

Case Studies

Several case studies provide insights into the practical applications of this compound:

  • Antibacterial Efficacy : In a study involving MRSA strains, compounds derived from this scaffold were effective in reducing bacterial load in infected tissue models.
  • Cancer Cell Line Studies : In vitro assays demonstrated that specific analogs could reduce tumor growth by over 50% in xenograft models when administered at therapeutic doses.

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